molecular formula C15H14F3N3O2S B2704602 1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2097888-48-5

1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B2704602
CAS No.: 2097888-48-5
M. Wt: 357.35
InChI Key: ZDQNMKDXNUUFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one features a pyrrolidine ring substituted at position 3 with a 1,2,5-thiadiazole ether moiety and a 3-(trifluoromethyl)phenyl group attached to an ethanone backbone. The thiadiazole group is electron-withdrawing, which may enhance binding to biological targets, while the trifluoromethyl group improves metabolic stability and lipophilicity .

Properties

IUPAC Name

1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2S/c16-15(17,18)11-3-1-2-10(6-11)7-14(22)21-5-4-12(9-21)23-13-8-19-24-20-13/h1-3,6,8,12H,4-5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQNMKDXNUUFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a thiadiazole moiety and a trifluoromethyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Structural Overview

The molecular formula of the compound is C15H14F3N3O2SC_{15}H_{14}F_3N_3O_2S with a molecular weight of approximately 357.4 g/mol. The key structural components include:

  • Thiadiazole Ring : Known for its role in various pharmacological activities.
  • Pyrrolidine Ring : Often involved in interactions with biological targets.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds containing thiadiazole and pyrrolidine moieties often exhibit:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, such as Poly (ADP-Ribose) Polymerase (PARP).
  • Receptor Modulation : It may bind to various receptors, altering their activity and influencing downstream signaling pathways.

Biological Activity Data

Activity TypeTarget/PathwayObserved EffectReference
Anticancer ActivityPARP InhibitionSignificant reduction in cancer cell viability (IC50 = 18 µM)
Antimicrobial ActivityBacterial InhibitionEffective against E. coli and S. aureus
Anti-inflammatoryCytokine ProductionReduction in pro-inflammatory cytokines

1. Anticancer Efficacy

A study explored the efficacy of similar compounds against human breast cancer cells. The results indicated that derivatives of this compound could inhibit PARP activity significantly, leading to enhanced apoptosis in cancer cells. The IC50 value for one derivative was reported at 18 µM, comparable to standard treatments like Olaparib .

2. Antimicrobial Properties

In vitro studies demonstrated that compounds with similar structural motifs exhibited antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using the agar well diffusion method, showing promising results for further development as antimicrobial agents.

Future Directions

The unique structural features of this compound suggest potential applications in drug development for cancer therapy and infectious diseases. Further research should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the precise pathways through which the compound exerts its effects.
  • Structural Modifications : To optimize potency and selectivity against specific targets.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Pyrrolidine-Based Derivatives
  • 2-Diazo-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one (Compound 8, ): This compound replaces the thiadiazolyloxy and trifluoromethylphenyl groups with a diazo-phenyl system. Synthetic routes involve diazo transfer reactions, differing from the nucleophilic substitution likely used for the target compound .
  • 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea () :
    Here, a thiourea linker and bis-trifluoromethylphenyl group are present. The thiourea moiety may enable hydrogen bonding, contrasting with the thiadiazole ether’s hydrophobic interactions. The cyclohexyl-pyrrolidine hybrid suggests conformational rigidity compared to the target compound’s flexible pyrrolidine-thiadiazole ether .

Heterocyclic Substituent Variations
  • 2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone (): This compound features a pyrazolyloxy group and thiazolidinone ring. The pyrazolyloxy group is associated with fungicidal and insecticidal activities, while the thiazolidinone provides a sulfur-rich scaffold. The target compound’s thiadiazole ether may offer superior electronic effects for target binding .
  • 1-(1,2,5-Thiadiazole-3-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol (): A piperidine ring replaces pyrrolidine, and the thiadiazole is linked via a carbonyl group. Piperidine’s six-membered ring may alter steric interactions in biological systems .

Pharmacological and Physicochemical Properties

Compound Key Functional Groups Molecular Weight Notable Bioactivity/Properties
Target Compound Thiadiazolyloxy, CF3-phenyl, ethanone ~358.3 g/mol Hypothesized enzyme inhibition (e.g., kinase or CoA-disrupting)
2-Diazo-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one () Diazo, phenyl, pyrrolidine ~243.3 g/mol High reactivity, potential photolability
2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-thioxothiazolidin-3-yl)ethanone () Pyrazolyloxy, thiazolidinone ~395.5 g/mol Fungicidal, insecticidal activities
1-[3,5-Bis(CF3)phenyl]-3-[(1R,2R)-pyrrolidin-cyclohexyl]thiourea () Thiourea, bis-CF3-phenyl ~439.5 g/mol Potential kinase inhibition
  • Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
  • Metabolic Stability : Thiadiazole’s sulfur atoms may undergo oxidative metabolism, whereas the trifluoromethyl group resists degradation, balancing bioavailability .

Structure-Activity Relationships (SAR)

  • Pyrrolidine vs.
  • Thiadiazole Ether vs. Carbonyl () : Ether linkages reduce polarity compared to carbonyl, favoring hydrophobic binding pockets .
  • Trifluoromethyl Position : The 3-position on the phenyl ring (target compound) may optimize steric and electronic effects compared to para-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.